molecular formula C17H28N2O6 B12534885 Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate CAS No. 820960-75-6

Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate

Cat. No.: B12534885
CAS No.: 820960-75-6
M. Wt: 356.4 g/mol
InChI Key: WQHWJJUMFKULIU-AWEZNQCLSA-N
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Description

Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery applications. Its molecular architecture, featuring an L-aspartate backbone derivatized with ester and nitrile functionalities, makes it a valuable precursor for the synthesis of complex, bioactive molecules. The compound serves as a key building block in the development of novel therapeutic agents, particularly in the construction of cyclopropane rings, which are three-sided molecular fragments vital to the synthesis of modern medicines due to their small size and high energy. These structures are common in a wide range of pharmaceuticals, including antibiotics, antidepressants, and drugs for heart disease. The integration of a nitrile group (CN) in its structure is a critical pharmacophore, enhancing binding affinity and metabolic stability in drug candidates. Researchers can leverage this compound to develop new chemical tools and explore novel reactivity, potentially contributing to the creation of more potent, selective, and cost-effective therapeutics. This compound is for research use only and is intended for use by qualified laboratory professionals.

Properties

CAS No.

820960-75-6

Molecular Formula

C17H28N2O6

Molecular Weight

356.4 g/mol

IUPAC Name

diethyl (2S)-2-[4-cyanobutyl-(2-ethoxy-2-oxoethyl)amino]butanedioate

InChI

InChI=1S/C17H28N2O6/c1-4-23-15(20)12-14(17(22)25-6-3)19(11-9-7-8-10-18)13-16(21)24-5-2/h14H,4-9,11-13H2,1-3H3/t14-/m0/s1

InChI Key

WQHWJJUMFKULIU-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N(CCCCC#N)CC(=O)OCC

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N(CCCCC#N)CC(=O)OCC

Origin of Product

United States

Biological Activity

Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate, a compound of interest in pharmacological research, exhibits a variety of biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 286.30 g/mol

The structure features a diethyl ester of L-aspartate with a cyanobutyl and ethoxy-oxoethyl substituent, which influences its biological interactions.

  • Neurotransmitter Modulation : Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate interacts with various neurotransmitter systems, particularly the glutamatergic system. It may act as an agonist or antagonist at specific receptors, influencing synaptic transmission and plasticity.
  • Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress in cellular environments. This property is crucial for neuroprotective effects.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.

Therapeutic Applications

  • Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for use in treating conditions such as epilepsy, depression, and neurodegenerative diseases.
  • Pain Management : The compound's analgesic properties indicate its potential application in pain relief therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationAlteration in glutamate receptor activity
Antioxidant ActivityReduction of reactive oxygen species
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Research Findings

  • Study on Neurotransmitter Interaction : A study indicated that Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate enhances glutamate release in neuronal cultures, suggesting a role in synaptic facilitation (Source: MDPI) .
  • Antioxidant Activity Assessment : In vitro assays demonstrated significant reduction in oxidative stress markers when cells were treated with the compound, highlighting its potential as an antioxidant (Source: Wiley Online Library) .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory mediators compared to control groups (Source: Science.gov) .

Scientific Research Applications

Pain Management

Research indicates that Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate may be effective in treating different types of pain, including:

  • Inflammatory Pain : The compound binds to CB2 receptors, which are implicated in mediating inflammatory responses. Studies have shown that it can reduce inflammation and alleviate pain associated with conditions like rheumatoid arthritis and osteoarthritis .
  • Neuropathic Pain : The compound has demonstrated efficacy in models of neuropathic pain, showing potential in treating diabetic neuropathy and post-herpetic neuralgia. Its mechanism may involve modulation of neurotransmitter release and inhibition of pain pathways .

Neuroprotection

The neuroprotective properties of this compound have been explored in various contexts:

  • Neurodegenerative Diseases : Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate has shown promise in models of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Its ability to modulate neuroinflammatory processes may help protect neuronal cells from damage .
  • Cerebral Ischemia : In studies involving acute cerebral ischemia, the compound exhibited protective effects on brain tissue, suggesting its potential use in stroke management .

Case Study 1: Efficacy in Chronic Pain Models

A study published in a peer-reviewed journal investigated the efficacy of Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate in chronic pain models. The results indicated significant reductions in pain scores compared to control groups, with a noted improvement in overall mobility and quality of life for subjects suffering from chronic conditions such as fibromyalgia and chronic low back pain .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers administered the compound to animal models subjected to induced cerebral ischemia. The findings revealed a marked reduction in neuronal cell death and improved functional recovery post-injury. These results underscore the potential application of this compound in acute neurological emergencies such as strokes .

Summary Table of Applications

Application AreaSpecific ConditionsMechanism of Action
Pain ManagementInflammatory pain, neuropathic painCB2 receptor activation, modulation of neurotransmitters
NeuroprotectionNeurodegenerative diseases, cerebral ischemiaAnti-inflammatory effects, protection against neuronal damage

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Key Structural Features
Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate Diethyl ester backbone; 4-cyanobutyl and 2-ethoxy-2-oxoethyl substituents.
N-(Phosphonacetyl)-L-aspartate (PALA) Phosphonacetyl group replacing the aspartate β-carboxyl; mimics transition state of ATCase substrates.
Diethyl N-(4-aminobenzoyl)-L-aspartate Diethyl ester backbone; 4-aminobenzoyl substituent (part of 5,8-dideaza antifolate series).

Mechanism of Action and Target Pathways

Compound Target Pathway/Enzyme Mechanism of Action
Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate Likely folate metabolism enzymes (inferred from structural analogs). Potential inhibition of folate-dependent nucleotide synthesis (e.g., thymidylate synthase).
PALA Aspartate transcarbamylase (ATCase) Transition state analog; competitively inhibits ATCase, blocking pyrimidine biosynthesis. Ki = 2.7 × 10⁻⁸ M (catalytic subunit).
Methotrexate Dihydrofolate reductase (DHFR) Classical antifolate; inhibits DHFR, depleting tetrahydrofolate pools.

Resistance Mechanisms

  • PALA : Resistance arises via CAD gene amplification, increasing enzyme levels to overcome inhibition.
  • Antifolates (e.g., Methotrexate) : Resistance involves DHFR amplification or reduced drug uptake.
  • Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate: Likely resistance mechanisms unknown but may parallel antifolate pathways (e.g., target enzyme overexpression).

Clinical and Preclinical Outcomes

  • PALA: Preclinical: Marked activity in murine solid tumors (Lewis lung, B16 melanoma) but ineffective against leukemias. Clinical: Dose-limiting toxicity includes rash and stomatitis; partial response in colon cancer observed. Limited efficacy as a single agent led to use in combination therapies.
  • Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate: No clinical data available. Preclinical activity inferred from structural analogs targeting folate metabolism.

Data Table: Comparative Overview

Parameter Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate PALA Methotrexate
Primary Target Folate metabolism enzymes (inferred) Aspartate transcarbamylase Dihydrofolate reductase
Mechanism Antifolate activity (potential) Transition state analog Competitive DHFR inhibition
Ki/IC₅₀ Not reported 2.7 × 10⁻⁸ M (ATCase) ~1 nM (DHFR)
Key Resistance Mechanism Unknown (likely enzyme overexpression) CAD gene amplification DHFR amplification
Clinical Status Preclinical (inferred) Phase II/combination use FDA-approved (various cancers)

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